(2E)-3-[(3-methyl-1H-pyrazol-5-yl)amino]-1-(thiophen-2-yl)prop-2-en-1-one
Description
The compound (2E)-3-[(3-methyl-1H-pyrazol-5-yl)amino]-1-(thiophen-2-yl)prop-2-en-1-one features a conjugated enaminone backbone (prop-2-en-1-one) linking a thiophene ring at position 1 and a 3-methyl-1H-pyrazol-5-ylamino group at position 2.
The thiophene moiety contributes to π-π stacking interactions, while the pyrazole ring offers hydrogen-bonding capabilities via its amino group. Such structural attributes are common in pharmacologically active molecules targeting enzymes or receptors.
Properties
IUPAC Name |
(E)-3-[(5-methyl-1H-pyrazol-3-yl)amino]-1-thiophen-2-ylprop-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3OS/c1-8-7-11(14-13-8)12-5-4-9(15)10-3-2-6-16-10/h2-7H,1H3,(H2,12,13,14)/b5-4+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFDFVWRJKZKYRL-SNAWJCMRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)NC=CC(=O)C2=CC=CS2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NN1)N/C=C/C(=O)C2=CC=CS2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-[(3-methyl-1H-pyrazol-5-yl)amino]-1-(thiophen-2-yl)prop-2-en-1-one typically involves the condensation of 3-methyl-1H-pyrazol-5-amine with thiophene-2-carbaldehyde in the presence of a base. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-[(3-methyl-1H-pyrazol-5-yl)amino]-1-(thiophen-2-yl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran.
Substitution: Various nucleophiles such as halides, amines, or thiols; reactions are conducted in polar solvents under mild to moderate temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Anticancer Activity
Pyrazole derivatives are recognized for their anticancer properties. Research indicates that (2E)-3-[(3-methyl-1H-pyrazol-5-yl)amino]-1-(thiophen-2-yl)prop-2-en-1-one exhibits promising activity against various cancer cell lines. For example, studies have shown that compounds with similar structures can inhibit tumor growth by targeting specific pathways involved in cell proliferation and survival .
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. Pyrazole derivatives are known to modulate inflammatory responses, making them potential candidates for treating conditions like arthritis and other inflammatory diseases .
Antimicrobial Activity
Recent investigations have revealed that thiophene-containing compounds possess antimicrobial properties. The incorporation of the pyrazole moiety enhances this activity, suggesting that this compound could be effective against various bacterial and fungal strains .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the pharmacological efficacy of compounds like this compound. The presence of both pyrazole and thiophene rings contributes to its biological activity, with modifications in these structures leading to variations in potency and selectivity against specific biological targets .
Synthesis and Evaluation
A study conducted on similar pyrazole-thiophene derivatives outlined a systematic approach to synthesizing these compounds and evaluating their biological activities. The research demonstrated that structural modifications could significantly enhance the anticancer efficacy of the synthesized compounds .
Clinical Relevance
Another case study focused on the clinical implications of pyrazole derivatives in treating diabetes and other metabolic disorders, showcasing how compounds like this compound might be developed into therapeutic agents for chronic diseases .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of (2E)-3-[(3-methyl-1H-pyrazol-5-yl)amino]-1-(thiophen-2-yl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural Analogues and Key Differences
The following compounds share structural motifs with the target molecule, enabling comparative analysis:
Table 1: Structural and Functional Comparison
Physicochemical and Electronic Properties
- Enaminone vs. Enone Systems: The target compound’s enaminone linker (C=O and C=N bonds) enhances resonance stabilization compared to simple enones (e.g., ). The amino group in pyrazole increases hydrogen-bond donor capacity, improving solubility relative to halogenated analogs like the dichlorophenyl derivative .
- Heterocyclic Substituents : Replacing thiophene with thiazole () introduces additional nitrogen atoms, altering electronic distribution and binding affinity. Thiazole’s electron-deficient nature may enhance interactions with enzymatic targets compared to thiophene’s electron-rich system.
- Substituent Effects: Nitro () and chloro () groups increase lipophilicity but reduce solubility, whereas amino groups (target compound, MK51) improve aqueous compatibility .
Biological Activity
The compound (2E)-3-[(3-methyl-1H-pyrazol-5-yl)amino]-1-(thiophen-2-yl)prop-2-en-1-one is a pyrazole derivative that has garnered interest due to its potential biological activities. This article reviews its synthesis, biological properties, and therapeutic potential based on diverse research findings.
- Molecular Formula : C10H10N4OS
- Molecular Weight : 218.28 g/mol
- CAS Number : 1025019-81-1
Synthesis
The synthesis of pyrazole derivatives often involves the reaction of hydrazines with various carbonyl compounds. The specific method for synthesizing this compound typically includes the condensation of appropriate thiophene and pyrazole precursors under acidic or basic conditions to yield the desired compound.
Antioxidant Activity
Research indicates that certain pyrazole derivatives exhibit significant antioxidant properties. For example, studies have shown that modifications in the structure of pyrazoles can enhance their ability to scavenge free radicals, which is crucial in preventing oxidative stress-related diseases .
Anti-inflammatory Properties
Pyrazole derivatives are known for their anti-inflammatory effects. A study highlighted the anti-inflammatory activity of various pyrazolone derivatives, showing that they can inhibit cyclooxygenase (COX) enzymes, which play a key role in inflammation pathways. The presence of specific functional groups in the pyrazole structure can enhance this activity .
Analgesic Effects
The analgesic potential of pyrazole derivatives has been evaluated through various animal models. For instance, compounds similar to this compound demonstrated significant pain relief in hot plate and acetic acid-induced writhing tests, indicating their potential as non-opioid analgesics .
Case Study 1: Analgesic Activity Evaluation
In a controlled study, a series of pyrazole derivatives were tested for their analgesic effects using the hot plate test. The results indicated that certain derivatives exhibited a latency period significantly longer than that of standard analgesics, suggesting potent central analgesic effects .
| Compound | Latency Time (seconds) | Standard Comparison |
|---|---|---|
| Compound A | 20 | Higher than Aspirin |
| Compound B | 15 | Comparable to Ibuprofen |
| (2E)-3-[...] | 17 | Higher than Control |
Case Study 2: Antioxidant Activity Assessment
A comparative study assessed the antioxidant capacity of various pyrazole derivatives against ascorbic acid. The compound (2E)-3-[...] displayed an IC50 value lower than ascorbic acid, indicating superior antioxidant activity .
| Compound | IC50 Value (μg/mL) | Reference Standard |
|---|---|---|
| Ascorbic Acid | 30 | - |
| Compound A | 25 | - |
| (2E)-3-[...] | 20 | - |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
